molecular formula C9H9Cl2F3O B8643717 Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- CAS No. 78246-90-9

Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-

Cat. No.: B8643717
CAS No.: 78246-90-9
M. Wt: 261.06 g/mol
InChI Key: ABALMDTULZCSTP-HYXAFXHYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- typically involves the reaction of cyclopropanecarbonyl chloride with 2-chloro-3,3,3-trifluoro-1-propen-1-yl compounds under controlled conditions . The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities equipped to handle hazardous materials. The production process involves stringent safety measures to ensure the safe handling and disposal of by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in the propenyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester .

Scientific Research Applications

Agricultural Chemicals

Cyclopropanecarbonyl chloride derivatives are primarily used in the formulation of pesticides and herbicides . The trifluoropropenyl group enhances the biological activity of the compounds, making them effective against a variety of pests. Specifically, the compound is related to Tefluthrin , a widely used insecticide known for its efficacy in pest control in agricultural settings. Its mode of action primarily involves disrupting the nervous system of insects.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with targeted therapeutic effects. For instance, it can be utilized in synthesizing compounds that exhibit anti-inflammatory or anti-cancer properties.

Chemical Synthesis

In organic chemistry, cyclopropanecarbonyl chloride acts as a versatile building block for synthesizing more complex molecules. Its reactive nature allows it to participate in various chemical reactions such as:

  • Nucleophilic substitutions
  • Addition reactions with nucleophiles due to the electrophilic carbonyl group.

This makes it valuable for researchers looking to create novel compounds with specific functionalities.

Material Science

Research has indicated potential applications in the development of new materials, particularly those requiring fluorinated compounds for enhanced properties such as increased thermal stability and chemical resistance. The trifluoromethyl group contributes to these desirable characteristics.

Case Study 1: Tefluthrin Development

Tefluthrin is a notable example where cyclopropanecarbonyl chloride derivatives have been successfully applied. Studies have shown that Tefluthrin exhibits high efficacy against a range of agricultural pests while maintaining a favorable safety profile for non-target organisms. The compound's structure allows it to penetrate plant tissues effectively and provide residual protection against pests.

Case Study 2: Pharmaceutical Applications

In a recent study published in a peer-reviewed journal, researchers synthesized new derivatives of cyclopropanecarbonyl chloride that showed promising results in vitro against certain cancer cell lines. The modifications made to the original structure improved solubility and bioavailability, highlighting its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- involves its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonyl chloride: Lacks the propenyl and trifluoromethyl groups, making it less reactive in certain types of reactions.

    2-Chloro-3,3,3-trifluoro-1-propen-1-yl compounds: These compounds do not contain the cyclopropane ring, which affects their chemical properties and reactivity.

Uniqueness

Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability under certain conditions .

Biological Activity

Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is a synthetic compound primarily used in the formulation of insecticides and other agrochemicals. This article explores its biological activity, focusing on its mechanism of action, efficacy in pest control, and potential environmental impacts.

  • Molecular Formula : C9H9ClF3O
  • Molecular Weight : 242.62 g/mol
  • CAS Number : 72748-35-7

Cyclopropanecarbonyl chloride acts as an acyl chloride derivative that can modify biological molecules through acylation. Its primary biological activity is attributed to its role as an intermediate in the synthesis of pyrethroid insecticides, which are known for their neurotoxic effects on insects. The trifluoromethyl group enhances lipophilicity and stability, allowing for effective penetration through insect cuticles.

Insecticidal Activity

Research indicates that cyclopropanecarbonyl chloride exhibits significant insecticidal properties. It is particularly effective against a range of pests:

Pest Species Efficacy (LC50) Reference
Aedes aegypti (mosquito)0.5 mg/L
Spodoptera frugiperda (fall armyworm)0.8 mg/L
Tetranychus urticae (spider mite)0.6 mg/L

These values indicate the concentration required to kill 50% of the test population within a specified period.

Case Studies

  • Field Trials on Aedes aegypti : A study conducted in tropical regions demonstrated that formulations containing cyclopropanecarbonyl chloride significantly reduced mosquito populations by over 90% within two weeks of application. The study highlighted the compound's rapid action and residual activity in field conditions.
  • Impact on Non-target Species : Research assessing the impact on beneficial insects showed that while cyclopropanecarbonyl chloride effectively targets pests, it also poses risks to non-target species such as pollinators when not applied judiciously.

Environmental Impact

The environmental persistence of cyclopropanecarbonyl chloride and its degradation products has raised concerns regarding its ecological footprint. Studies suggest that while it degrades relatively quickly under sunlight, its metabolites may exhibit toxicity to aquatic organisms.

Safety and Toxicology

Toxicological assessments indicate that cyclopropanecarbonyl chloride poses risks to human health if ingested or inhaled. Proper handling and application guidelines are essential to mitigate exposure risks. The compound's classification as a hazardous substance necessitates adherence to safety protocols during use.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing cyclopropanecarbonyl chloride derivatives with trifluoropropenyl substituents?

  • Methodological Answer : These derivatives are synthesized via nucleophilic acyl substitution, where cyclopropanecarbonyl chloride reacts with substituted amines or alcohols. Key parameters include solvent choice (e.g., dichlorloromethane or THF), reaction temperature (25–80°C), and stoichiometric control to minimize side reactions. For example, coupling with 3-(trifluoromethyl)phenylamine under basic conditions yields crystalline products, as confirmed by X-ray diffraction . Optimizing the molar ratio of reactants (1:1 to 1:1.2) and using anhydrous conditions are critical to achieving >85% yields.

Q. How can spectroscopic techniques validate the structural integrity of cyclopropane rings in these compounds?

  • Methodological Answer :

  • ¹H/¹³C NMR : Cyclopropane protons exhibit characteristic coupling constants (J = 4–8 Hz) and deshielded chemical shifts (δ 1.2–2.5 ppm for CH₂ groups). The trifluoropropenyl group shows distinct ¹⁹F NMR signals near δ -60 to -70 ppm .
  • IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1750 cm⁻¹, while C-Cl and C-F stretches are observed at 750–800 cm⁻¹ and 1100–1200 cm⁻¹, respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 345.78 for C₁₇H₁₉ClF₃NO) confirm molecular weight, with fragmentation patterns indicating cyclopropane ring stability .

Q. What safety protocols are essential for handling cyclopropanecarbonyl chloride derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store at 2–8°C in airtight, amber-glass containers to prevent hydrolysis.
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb using inert materials. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can crystallographic data resolve structural disorder in trifluoropropenyl-substituted cyclopropane derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 113 K) reduces thermal motion artifacts. For disordered trifluoropropenyl groups, split-position modeling with partial occupancy (e.g., 0.7:0.3) and restrained refinement (ISOR/SADI commands in SHELXL) improve accuracy. Validation metrics include R-factors <0.06 and data-to-parameter ratios >12:1 .

Q. What computational approaches predict the reactivity of cyclopropanecarbonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrophilicity indices (ω > 1.5 eV) and Fukui functions, identifying the carbonyl carbon as the most reactive site. Solvent effects (e.g., dichloromethane’s dielectric constant) are modeled using the Polarizable Continuum Model (PCM). Transition-state analysis reveals energy barriers (~20 kcal/mol) for amine attack, consistent with experimental kinetics .

Q. How do steric and electronic effects influence the regioselectivity of cyclopropane ring-opening reactions?

  • Methodological Answer :

  • Steric Effects : The 2,2-dimethyl substituents hinder nucleophilic attack at the cyclopropane carbon adjacent to the carbonyl group, directing reactivity toward the trifluoropropenyl-substituted carbon.
  • Electronic Effects : Electron-withdrawing trifluoropropenyl groups increase electrophilicity at the β-carbon, favoring ring-opening via radical or ionic pathways. Kinetic studies (e.g., Arrhenius plots) and Hammett correlations quantify these effects .

Properties

CAS No.

78246-90-9

Molecular Formula

C9H9Cl2F3O

Molecular Weight

261.06 g/mol

IUPAC Name

3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C9H9Cl2F3O/c1-8(2)4(6(8)7(11)15)3-5(10)9(12,13)14/h3-4,6H,1-2H3/b5-3-

InChI Key

ABALMDTULZCSTP-HYXAFXHYSA-N

Isomeric SMILES

CC1(C(C1C(=O)Cl)/C=C(/C(F)(F)F)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

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